Fospropofol disodium is a water-soluble prodrug of propofol, a widely used intravenous anesthetic. [, , , ] It is classified as a sedative-hypnotic agent. [, ] In scientific research, fospropofol disodium serves as a valuable tool for studying anesthesia mechanisms, investigating the effects of propofol without the limitations of lipid-based formulations, and exploring potential therapeutic applications beyond sedation.
Synthesis Analysis
Although specific details about the synthesis of fospropofol disodium are limited in the provided papers, it is known to be a prodrug of propofol. [, , , , ] This suggests that its synthesis likely involves chemically modifying propofol to create a water-soluble precursor that is converted back to the active drug in the body.
Mechanism of Action
Fospropofol disodium itself is inactive. [] Its mechanism of action relies on its conversion to propofol in the body. [, , ] Propofol is believed to enhance the inhibitory effects of gamma-aminobutyric acid (GABA), a neurotransmitter in the central nervous system, leading to sedation and anesthesia. []
Physical and Chemical Properties Analysis
The defining physical property of fospropofol disodium is its water solubility, [, , , ] contrasting with the lipid-based formulation of propofol. This difference stems from the chemical modifications in its structure, making it suitable for intravenous administration in an aqueous solution.
Applications
Investigating Anesthesia Mechanisms: Fospropofol disodium provides a tool for studying the mechanisms of anesthesia induction and emergence, [, ] particularly the role of propofol in these processes.
Evaluating Propofol Effects: It allows researchers to study the effects of propofol without the confounding factors associated with lipid emulsions, [] enabling clearer assessment of its pharmacological properties.
Exploring Therapeutic Applications: Beyond sedation, fospropofol disodium's properties are being investigated for potential use in areas such as organ protection during surgical procedures. [, ]
Future Directions
Optimizing Dosing Regimens: Further research is needed to optimize dosing strategies for fospropofol disodium to achieve desired sedation levels while minimizing side effects. []
Expanding Clinical Applications: Exploring its potential use in other clinical settings beyond procedural sedation, such as intensive care unit sedation or as an induction agent for general anesthesia. []
Related Compounds
Relevance: Propofol is the active metabolite of fospropofol disodium. [, , , , , , , , , , , , , , , , , , , , , , , , ] Fospropofol disodium is a water-soluble prodrug of propofol, designed to overcome some of the disadvantages associated with the lipid emulsion formulation of propofol, such as pain on injection and the potential for hyperlipidemia. [, ]
Compound Description: HX0969w is another novel water-soluble prodrug of propofol being investigated. []
Relevance: Similar to fospropofol disodium, HX0969w aims to address limitations associated with propofol's lipid emulsion formulation. [] Preclinical studies comparing HX0969w and fospropofol disodium show that while both have lower potency than propofol, they exhibit a longer duration of action. [] HX0969w demonstrates a faster onset of action and a shorter recovery time compared to fospropofol disodium. [, ] Pharmacokinetic analysis reveals that HX0969W exhibits a shorter mean residence time and a more rapid clearance rate than fospropofol disodium. []
Compound Description: Midazolam is a benzodiazepine medication used for sedation, anxiety relief, and amnesia. It is often used as an alternative sedative to fospropofol disodium. [, , ]
Relevance: Midazolam is a commonly used sedative in clinical practice and serves as a comparator to assess the efficacy and safety of fospropofol disodium. [, , ] Clinical trials comparing the two drugs demonstrate that fospropofol disodium, at an appropriate dose (6.5 mg/kg), leads to higher sedation success rates, better memory retention, and increased physician satisfaction compared to midazolam. []
Relevance: Fentanyl citrate is frequently administered as a premedication before sedation with fospropofol disodium to enhance patient comfort and reduce the required dose of the sedative. [, , ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Fospropofol is an alkylbenzene. Fospropofol is a DEA Schedule IV controlled substance. Substances in the DEA Schedule IV have a low potential for abuse relative to substances in Schedule III. It is a Depressants substance. Fospropofol is a water soluble prodrug and is converted to propofol in the liver. Fospropofol is a short acting hypnotic/sedative/anesthetic agent. Unlike propofol, does not cause injection-site pain as it is unable to activate TRPA1. FDA approved in December 2008. Fospropofol is a Schedule IV controlled substance in the United States under the Controlled Substances Act.
FGF/PDGF/VEGF RTK Inhibitor is a potent, reversible, atp-competitive inhibitor against pdgfrβ, fgfr-1, and vegfr-2 (ic50 = 20, 90, and 240 nm, respectively) and effectively suppresses vegf-stimulated proliferation of hmvecs (ec50 = 420 nm).
FGFR-IN-1 is an inhibitor of FGF receptor 4 (FGFR4; IC50 = 1.3 nM). It is selective for FGFR4 over FGFR1 and a panel of 36 kinases (IC50s = >10 µM for all). It inhibits proliferation of Hep3B and Huh7 hepatic cancer cells with IC50 values of 1.1 and 2.5 nM, respectively. FGFR-IN-1 reduces tumor growth by 62.7 and 70.8% in a Huh7 mouse xenograft model when administered at doses of 30 and 100 mg/kg per day, respectively. FGFR4-IN-1 is a potent and selective FGFR4 inhibitor. FGFR4 may be a novel therapeutic target for gastric cancer.
Fmoc-N-amido-PEG5-acid is a PEG derivative containing an Fmoc-protected amine and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.
Fmoc-N-amido-PEG8-acid is a PEG derivative containing an Fmoc-protected amine and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.